molecular formula C20H16ClN5O4 B2710776 2-(4-chlorophenoxy)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1207015-54-0

2-(4-chlorophenoxy)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2710776
CAS RN: 1207015-54-0
M. Wt: 425.83
InChI Key: BNUMVHGQXCWDBM-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O4 and its molecular weight is 425.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

  • Antinociceptive and Anti-inflammatory Properties : Derivatives similar to the query compound have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. For instance, a study on thiazolopyrimidine derivatives revealed significant activities in these domains, highlighting the potential of such compounds in developing new pain relief and anti-inflammatory drugs (Selvam et al., 2012).

  • Anticancer Activity : Research on 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has shown promising results in inhibiting cancer cell growth, suggesting that structurally related compounds could serve as leads for the development of new anticancer agents (Al-Sanea et al., 2020).

  • Antitumor Evaluation : Some pyrazolo[3,4-d]Pyrimidine derivatives exhibit mild to moderate antitumor activity against specific cancer cell lines, indicating the potential of similar compounds in cancer treatment research (El-Morsy et al., 2017).

Chemical Synthesis and Characterization

  • Catalytic Synthesis and Antioxidant Agents : Studies on novel chalcone derivatives, which share some structural features with the query compound, have demonstrated their synthesis and potential as potent antioxidant agents, emphasizing the importance of such compounds in addressing oxidative stress-related conditions (Prabakaran et al., 2021).

  • Antimicrobial Activity : Research involving the synthesis of new derivatives and their evaluation for antimicrobial activity shows that compounds with similar structural motifs may possess significant antibacterial and antifungal properties, which could be explored further for the development of new antimicrobial drugs (Hossan et al., 2012).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O4/c1-12-9-18(27)24-20(22-12)26-17(10-15(25-26)16-3-2-8-29-16)23-19(28)11-30-14-6-4-13(21)5-7-14/h2-10H,11H2,1H3,(H,23,28)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUMVHGQXCWDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135879831

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